Galectin-3 Binding Affinity: TF Antigen Displays 10-Fold Enhanced Binding When Conjugated to MUC1 vs. Free Disaccharide
The interaction of human galectin-3 with free TF antigen disaccharide is inherently weak. However, when the TF antigen is presented on its natural carrier protein, MUC1, the binding affinity increases dramatically. The dissociation constant (Kd) for the interaction of galectin-3 with MUC1 glycopeptides carrying the TF antigen decreased up to 10-fold compared to the free TF disaccharide [1]. No binding was observed for the non-glycosylated MUC1 peptide control, confirming the specificity of the interaction [1]. This indicates that the native, protein-conjugated presentation is critical for achieving biologically relevant affinity.
| Evidence Dimension | Dissociation constant (Kd) for galectin-3 binding |
|---|---|
| Target Compound Data | MUC1-TF glycopeptide: Kd decreased up to 10-fold relative to free TF |
| Comparator Or Baseline | Free TF disaccharide: Baseline Kd (weak, specific value not reported in this comparative study) |
| Quantified Difference | Up to 10-fold decrease in Kd (i.e., up to 10-fold higher affinity) |
| Conditions | Isothermal Titration Calorimetry (ITC); synthesized MUC1 fragments with TF antigen attached via Thr or Ser |
Why This Matters
This data demonstrates that the biological activity of TF antigen is not merely a property of the disaccharide but is critically dependent on its presentation context, which is essential for assay design and interpreting in vivo studies.
- [1] Rodriguez, M.C., Yegorova, S., Pitteloud, J.P., Chavaroche, A.E., André, S., Ardá, A., Minond, D., Jiménez-Barbero, J., Gabius, H.J., Cudic, M. (2015). Thermodynamic Switch in Binding of Adhesion/Growth Regulatory Human Galectin-3 to Tumor-Associated TF Antigen (CD176) and MUC1 Glycopeptides. Biochemistry, 54(29): 4462-4474. View Source
